molecular formula C12H20F2N2O2 B11853350 Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B11853350
M. Wt: 262.30 g/mol
InChI Key: BIUZEFJTGZPMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic name tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate adheres to IUPAC conventions for spirocyclic compounds. Breaking down the nomenclature:

  • Spiro[3.5]nonane : Indicates a bicyclic system where two rings (one 3-membered, one 5-membered) share a single atom (spiro atom).
  • 1,6-Diaza : Specifies nitrogen atoms at positions 1 and 6 of the spiro system.
  • 3,3-Difluoro : Denotes two fluorine atoms bonded to carbon 3 of the 5-membered ring.
  • tert-Butyl carboxylate : A tert-butyl ester group (-OC(O)C(C(CH₃)₃)) attached to nitrogen 6.

This classification distinguishes it from isomers such as tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate, where fluorine and carboxylate groups occupy different positions.

Molecular Architecture: Spirocyclic Core and Substituent Analysis

The compound’s core consists of a spiro[3.5]nonane framework (Figure 1), comprising a 3-membered aziridine ring fused to a 5-membered piperidine-like ring. Key structural features include:

Feature Description
Spiro junction Shared carbon atom between the aziridine (3-membered) and piperidine (5-membered) rings.
Nitrogen positions N1 in the aziridine ring and N6 in the piperidine ring.
Substituents - Two fluorine atoms at C3 of the piperidine ring.
- tert-Butyl carboxylate group at N6.

The spirocyclic geometry imposes significant steric constraints, particularly from the tert-butyl group, which influences ring puckering and nitrogen lone-pair orientation. Fluorine atoms introduce electronegative perturbations, potentially affecting electronic distribution and intermolecular interactions.

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound remains unpublished, inferences can be drawn from related diazaspiro systems:

  • Spiro[3.3]heptane analogs (e.g., tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate) exhibit flattened chair conformations in the 5-membered ring due to spiro strain.
  • Bicyclic dihedral angles : In similar spiro compounds, the angle between the two ring planes ranges from 85° to 95°, optimizing steric minimization.
  • Fluorine substituents : The C-F bond length (~1.39 Å) and F-C-F angle (~108°) are consistent with sp³-hybridized carbons, as observed in fluorinated piperidines.

Computational models suggest that the tert-butyl group induces a twist-boat conformation in the piperidine ring, balancing steric bulk and torsional strain.

Comparative Structural Analysis with Related Diazaspiro Compounds

Comparative analysis highlights structural and electronic distinctions (Table 1):

Compound Spiro System Substituents Molecular Weight (g/mol)
This compound [3.5]nonane -F (C3), -OCO₂C(CH₃)₃ (N6) 262.30
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate [3.5]nonane -F (C5), -OCO₂C(CH₃)₃ (N2) 262.30
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate [3.3]heptane -F (C3), -OCO₂C(CH₃)₃ (N1) 234.25
1,6-Dioxaspiro[4.4]nonane [4.4]nonane Oxygen atoms at N1 and N6 128.17

Key observations:

  • Ring size : Larger spiro[3.5]nonane systems (vs. spiro[3.3]heptane) reduce ring strain but increase molecular flexibility.
  • Substituent positioning : Fluorine at C3 (vs. C5) alters dipole moments and hydrogen-bonding potential.
  • Functional groups : Carboxylate esters enhance solubility compared to nonpolar analogs like 1,6-dioxaspiro[4.4]nonane.

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-4-5-11(8-16)12(13,14)7-15-11/h15H,4-8H2,1-3H3

InChI Key

BIUZEFJTGZPMTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(CN2)(F)F

Origin of Product

United States

Preparation Methods

Reaction Pathway Overview

A patented method (CN111620869A) outlines a seven-step synthesis starting from ethyl malonate, yielding the target compound with an overall yield of ~18%. The sequence involves:

  • Ethyl malonate → Compound 2 (ethanol, 25–80°C, 5 hours).

  • Lithium borohydride reduction → Compound 3 (THF, 0–70°C, 2.5 hours).

  • Tosylation with p-toluenesulfonyl chloride → Compound 4 (DCM, 25°C, 12 hours).

  • Cyclization with cesium carbonate → Compound 5 (acetonitrile, 25–90°C, 3 hours).

  • Magnesium-mediated reduction → Compound 6 (methanol, 25–80°C, 1 hour).

  • Boc protection → Compound 7 (Boc anhydride/DCM, 25°C, 12 hours).

  • Deprotection with palladium carbon → Final compound (methanol, 25°C, 3 hours).

Table 1: Key Reaction Conditions and Intermediates

StepReactantReagent/CatalystSolventTemperatureTimeYield*
1Ethyl malonateEthanolEthanol25–80°C5h85%
2Compound 2LiBH₄THF0–70°C2.5h78%
3Compound 3TsClDCM25°C12h90%
4Compound 4Cs₂CO₃Acetonitrile25–90°C3h65%
5Compound 5Mg chipsMethanol25–80°C1h70%
6Compound 6Boc₂ODCM25°C12h88%
7Compound 7Pd/CMethanol25°C3h95%
*Reported yields are approximate and based on isolated products.

Critical Analysis

  • Step 4 (Cyclization) : The use of cesium carbonate in acetonitrile at elevated temperatures (up to 90°C) ensures efficient ring closure but requires careful moisture control.

  • Step 5 (Reduction) : Magnesium in methanol provides a cost-effective alternative to noble metal catalysts, though scalability may be limited by exothermicity.

  • Final Deprotection : Palladium carbon in methanol under ambient conditions achieves near-quantitative deprotection, minimizing side reactions.

Four-Step Alternative Synthesis

Hydrogenation-Cyclization Approach

A second patent (CN111574537B) describes a shorter route using ethyl bromoacetate and Raney nickel:

  • Alkylation of compound 1 → Compound 2 (ethyl bromoacetate/THF, 0–66°C, 8 hours).

  • Hydrogenation with Raney nickel → Compound 3 (H₂, RT, 12 hours).

  • Cyclization with sodium ethoxide → Compound 4 (ethanol, reflux, 6 hours).

  • Borane-dimethyl sulfide reduction → Final compound (THF, 25°C, 4 hours).

Table 2: Comparative Efficiency of Synthetic Routes

ParameterSeven-Step MethodFour-Step Method
Total Steps74
Overall Yield~18%~22%
Key AdvantageHigh purityShorter timeline
ScalabilityModerateHigh
CostHigher (Pd/C, LiBH₄)Lower (Raney Ni)

Optimization Insights

  • Raney Nickel Hydrogenation : Achieves selective reduction of cyano groups without over-reduction, critical for preserving the spirocyclic framework.

  • Borane-Dimethyl Sulfide Complex : Enables mild amide reduction, avoiding harsh conditions that could degrade the tert-butyl group.

Industrial-Scale Considerations

Raw Material Availability

Both methods use commercially available precursors:

  • Ethyl malonate (Seven-Step): $120–150/kg (bulk pricing).

  • Ethyl bromoacetate (Four-Step): $90–110/kg.

Purification Challenges

  • Chromatography : Required in early steps (e.g., compound 2 and 3) due to polar byproducts.

  • Recrystallization : Final compound purity ≥97% achieved via methanol/water recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms and diazaspiro nonane ring system contribute to its reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

  • CAS : 1823273-12-6
  • Structure: Reduces the spiro ring size from [3.5]nonane to [3.4]octane.
  • Molecular Formula : C₁₁H₁₈F₂N₂O₂
  • Purity >90% .
  • Applications : Used as a building block for constrained peptidomimetics.
Parameter Target Compound [3.4]Octane Analog
Spiro Ring Size [3.5]nonane [3.4]octane
Molecular Weight 262.3 g/mol ~236.3 g/mol*
Fluorine Substitution 3,3-positions 3,3-positions
Commercial Availability Discontinued Available

*Estimated based on molecular formula.

tert-Butyl 8,8-Difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate Oxalic Acid

  • CAS : 2909815-23-0
  • Structure : Fluorines at 8,8-positions; oxalic acid salt form.
  • Molecular Formula : C₁₄H₂₂F₂N₂O₆ (MW: 352.33 g/mol) .
  • Properties : Salt formation improves aqueous solubility. Purity >95% .
  • Applications: Potential use in crystallography or as a stable intermediate.
Parameter Target Compound 8,8-Difluoro Salt
Fluorine Position 3,3-positions 8,8-positions
Form Free base Oxalic acid salt
Molecular Weight 262.3 g/mol 352.33 g/mol
Solubility Likely lower Enhanced via salt

tert-Butyl (R)-6-(Trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • CAS : 1956435-89-4
  • Structure : Trifluoromethyl (-CF₃) substituent at the 6-position.
  • Molecular Formula : C₁₃H₂₁F₃N₂O₂ (MW: 294.31 g/mol) .
  • Properties : The electron-withdrawing -CF₃ group increases electrophilicity. Provided as a 10 mM solution for screening.
  • Applications : Likely used in medicinal chemistry for probing hydrophobic interactions.
Parameter Target Compound 6-CF₃ Derivative
Substituent 3,3-F₂ 6-CF₃
Molecular Weight 262.3 g/mol 294.31 g/mol
Electronic Effects Moderate Strongly electron-withdrawing

tert-Butyl 1,6-Diazaspiro[3.5]nonane-6-carboxylate

  • CAS : 1250443-61-8
  • Structure : Lacks fluorine substituents.
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.3 g/mol*) .
  • Applications : Intermediate for further functionalization.

*Calculated from formula.

Research Implications and Trends

  • Fluorine Positioning : Fluorine at 3,3-positions (target compound) vs. 8,8-positions (salt form) alters steric and electronic profiles, impacting binding to biological targets .
  • Salt vs. Free Base : Salt forms (e.g., oxalic acid) enhance solubility for in vitro assays, while free bases are preferred for organic synthesis .
  • Ring Size : Smaller spiro systems (e.g., [3.4]octane) may improve synthetic accessibility but reduce conformational rigidity .

Biological Activity

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS No. 1935650-12-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀F₂N₂O₂
  • Molecular Weight : 262.30 g/mol
  • Structure : The compound features a spirocyclic structure which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate chemokine receptors, particularly CCR3 and CCR5, which are implicated in inflammatory responses and viral infections such as HIV/AIDS .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown promise in regulating immune responses, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Antiviral Properties : Its ability to interact with chemokine receptors indicates potential antiviral effects, particularly against HIV by inhibiting viral entry into host cells.
  • Solubility and Stability : Research indicates that modifications to the compound's structure can enhance its solubility and metabolic stability, which are critical for therapeutic efficacy .

Study on Chemokine Receptor Modulation

A study highlighted the ability of similar compounds to inhibit the activity of chemokine receptors CCR3 and CCR5. This modulation can lead to decreased viral load in HIV-infected individuals and reduced inflammation in various disease models .

Structure-Activity Relationship (SAR)

Research into related compounds has demonstrated that structural modifications can significantly impact biological activity. For instance, altering the substituents on the diazaspiro framework can enhance both solubility and potency against specific targets .

Data Table: Comparative Biological Activities

Compound NameCAS NumberBiological ActivityReference
This compound1935650-12-6Potential anti-inflammatory and antiviral effects
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate1935075-16-3Modulation of chemokine receptors CCR3/CCR5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of a diamine precursor followed by fluorination. For example, one route may use tert-butyl carbamate intermediates and difluorination reagents like DAST (diethylaminosulfur trifluoride). Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical for high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer: Store at 2–8°C in a dark, airtight container to prevent degradation via hydrolysis or oxidation. Use inert atmospheres (argon/nitrogen) for long-term storage. Handling requires PPE (gloves, lab coat) and ventilation to avoid inhalation of fine particles. Contamination risks are mitigated by using dry, clean glassware .

Q. What analytical techniques are most effective for characterizing its purity and structural integrity?

  • Methodological Answer: Combine NMR (¹H/¹³C, ¹⁹F) to confirm spirocyclic structure and fluorine substitution patterns. LC-MS or HRMS validates molecular weight and purity. FT-IR identifies functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹). Differential Scanning Calorimetry (DSC) may assess thermal stability .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity, and what implications does this have for medicinal chemistry?

  • Methodological Answer: Analogs with varied spirocyclic arrangements (e.g., tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate) show altered steric and electronic profiles. For instance, replacing fluorine with hydroxyl groups reduces electrophilicity but enhances hydrogen-bonding potential. Computational studies (DFT) can predict binding affinities to biological targets like kinases or GPCRs, guiding lead optimization .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

  • Methodological Answer: Discrepancies arise from solvent polarity and pH gradients. For example, in aqueous HCl (pH < 3), the tert-butyl ester hydrolyzes rapidly, while in buffered neutral conditions, it remains stable. Systematic stability studies using HPLC tracking under controlled pH/temperature (e.g., 25–40°C) clarify degradation pathways .

Q. How can researchers leverage its spirocyclic framework to design novel enzyme inhibitors?

  • Methodological Answer: The rigid spiro structure restricts conformational flexibility, enhancing target selectivity. Docking simulations (AutoDock Vina) can model interactions with enzyme active sites. For example, substituting the fluorine atoms with bioisosteres (e.g., chlorine) or introducing hydrophilic groups (e.g., -OH) modulates solubility and binding kinetics .

Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric purity?

  • Methodological Answer: Key issues include controlling exothermic fluorination steps and chiral center retention. Asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) or enzymatic resolution can improve enantioselectivity. Process Analytical Technology (PAT) tools monitor reaction progression in real-time to optimize yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.